molecular formula C10H8N2O2 B011508 7-Aminoquinoline-2-carboxylic acid CAS No. 106139-28-0

7-Aminoquinoline-2-carboxylic acid

Cat. No.: B011508
CAS No.: 106139-28-0
M. Wt: 188.18 g/mol
InChI Key: VVRMARFHABQOAT-UHFFFAOYSA-N
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Description

7-Aminoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amino group at the 7th position and a carboxylic acid group at the 2nd position.

Mechanism of Action

Target of Action

7-Aminoquinoline-2-carboxylic acid, a derivative of quinoline, primarily targets microorganisms, demonstrating significant antimicrobial, antifungal, and anti-parasitic activities . The compound’s effectiveness is attributed to its interaction with various biological targets within these organisms, disrupting their normal functions and leading to their elimination .

Mode of Action

The mode of action of this compound involves its interaction with the virulence machinery of pathogens . Instead of targeting microbial viability, this compound aims to inhibit the pathogens’ ability to cause host damage and disease . This unique approach, known as anti-virulence therapy, offers a promising alternative to traditional antibiotic treatments .

Biochemical Pathways

This compound affects several biochemical pathways within the targeted organisms. It has been found to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria . This inhibition disrupts the energy production within the cells, leading to their eventual death .

Result of Action

The result of the action of this compound is the effective elimination of targeted microorganisms. By disrupting their normal functions and inhibiting their ability to cause disease, this compound helps to control and eradicate infectious diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific characteristics of the targeted organisms, such as their resistance to therapeutics . Additionally, the compound’s stability and action can be affected by factors such as pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-aminoquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Aminoquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the amino and carboxylic acid groups.

    8-Aminoquinoline: Similar structure with the amino group at the 8th position.

    2-Aminoquinoline: Similar structure with the amino group at the 2nd position.

Uniqueness: 7-Aminoquinoline-2-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

7-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMARFHABQOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626747
Record name 7-Aminoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106139-28-0
Record name 7-Aminoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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